molecular formula C14H21NO3 B1527918 tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate CAS No. 1311313-68-4

tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate

Cat. No.: B1527918
CAS No.: 1311313-68-4
M. Wt: 251.32 g/mol
InChI Key: MSIBEWINXMLEMV-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a propyl chain linked to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-hydroxyphenyl)propylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbamate moiety can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbamate moiety may produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxyphenyl and propyl groups.

    N-(2-Hydroxyphenyl)carbamate: Contains the hydroxyphenyl group but lacks the tert-butyl and propyl groups.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter ethyl chain instead of the propyl chain.

Uniqueness

tert-Butyl N-[1-(2-hydroxyphenyl)propyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the hydroxyphenyl and tert-butyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-11(10-8-6-7-9-12(10)16)15-13(17)18-14(2,3)4/h6-9,11,16H,5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIBEWINXMLEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153140
Record name Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-68-4
Record name Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-hydroxyphenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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